![molecular formula C5H8IN3 B1529177 (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1707568-56-6](/img/structure/B1529177.png)
(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine
Overview
Description
“(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H8IN3. It has a molecular weight of 237.04 . It is used as an intermediate in the synthesis of biologically active compounds .
Molecular Structure Analysis
The InChI code for “(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine” is 1S/C5H8IN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 . This indicates the connectivity and hydrogen count of its atoms.Scientific Research Applications
Synthesis of Heterobiaryls
(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine: is utilized in the indium-mediated synthesis of heterobiaryls . These compounds are crucial in the development of new pharmaceuticals and materials due to their complex and diverse structures.
Inhibitors of c-Met
This compound is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides , which act as inhibitors of the c-Met receptor . The c-Met receptor is implicated in various types of cancer, and inhibitors can be potential therapeutic agents.
Anti-HIV Activity
Derivatives of this compound have shown potential in anti-HIV activity. The modification of the pyrazole ring can lead to new compounds with significant therapeutic effects against HIV .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, providing a reactive site for further functionalization. This is essential for creating a wide range of specialized molecules for research and industrial applications .
Material Science
In material science, (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine can be used to modify surfaces or create new polymers with specific properties, such as increased durability or conductivity .
Biological Studies
The compound’s unique structure makes it suitable for biological studies, especially in understanding the interaction between small molecules and biological targets. This can lead to the discovery of new biological pathways or drug targets .
Safety and Hazards
Mechanism of Action
Target of action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of action
The mode of action of pyrazole derivatives can vary widely depending on their specific chemical structure. Some pyrazole derivatives are known to interact with enzymes or receptors in the body, leading to changes in cellular function . .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways. For example, some pyrazole derivatives have been found to inhibit the growth of certain types of cells, potentially affecting pathways involved in cell growth and division . .
properties
IUPAC Name |
(4-iodo-1-methylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIQAUOMYFCGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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